N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
Scientific Research Applications
Biological Activity and Therapeutic Potential
Research on benzothiazole derivatives has highlighted their significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, compounds structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide have been evaluated for their antimicrobial activity, showcasing effectiveness against various bacterial strains, hinting at the potential of such compounds in addressing microbial infections (Juber, Hamed, & Khalil, 2020). Similarly, benzothiazole derivatives have been synthesized and shown to possess anticancer activity, suggesting a possible role in developing new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Supramolecular Gelators
Another fascinating application area for benzothiazole derivatives includes their use as supramolecular gelators. Studies have investigated the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, revealing how specific functionalities, such as methyl groups and S...O interactions, influence their gelation properties (Yadav & Ballabh, 2020). This research underscores the potential of benzothiazole derivatives in developing novel materials with specific physical characteristics.
Antioxidant Properties
The antioxidant activity of benzamide derivatives, including those related to the benzothiazole family, has been explored, indicating their potential in combating oxidative stress, which is implicated in various chronic diseases (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015). This area of research opens up possibilities for the development of new antioxidant agents.
Metabolic Studies and Synthesis
Metabolic studies and synthetic approaches to benzothiazole derivatives are crucial for understanding their pharmacokinetic properties and for developing more efficient synthesis methods. Research in this area can lead to the discovery of novel compounds with enhanced biological activity and reduced toxicity (Maurich, De Amici, & De Micheli, 1994).
Mechanism of Action
Target of Action
The compound N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been found to exhibit anti-cancer activity against various cancer cell lines . The primary target of this compound is the p53 protein , a crucial regulator of cell cycle and apoptosis .
Mode of Action
This compound interacts with its target, the p53 protein, leading to its activation . The activated p53 protein then triggers a series of biochemical reactions that result in cell cycle arrest and apoptosis .
Biochemical Pathways
Upon activation by the compound, p53 induces G2/M cell cycle arrest . This halts the cell cycle, preventing the cell from dividing. Additionally, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, thereby exhibiting its anti-cancer activity .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-11-6-7-13-14(9-11)22-16(17-13)18-15(19)10-4-3-5-12(8-10)21-2/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRGGVPUMTSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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